2-Aminopyridine hydrochloride
Overview
Description
2-Aminopyridine hydrochloride is an organic compound with the chemical formula C5H7ClN2. It is a derivative of 2-aminopyridine, which is one of three isomeric aminopyridines. This compound is a colorless solid that is soluble in water and is used in various chemical and pharmaceutical applications. It is known for its role in the synthesis of drugs such as piroxicam, sulfapyridine, tenoxicam, and tripelennamine .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Aminopyridine hydrochloride can be synthesized through several methods. One common method involves the reaction of 2-aminopyridine with hydrochloric acid. The reaction is typically carried out in an aqueous solution, where 2-aminopyridine is dissolved in water, and hydrochloric acid is added dropwise until the solution becomes acidic. The resulting this compound precipitates out of the solution and can be collected by filtration and dried.
Another method involves the Chichibabin reaction, where sodium amide reacts with pyridine to produce 2-aminopyridine, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar methods. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, concentration, and pH. The product is typically purified through recrystallization or other separation techniques to ensure its suitability for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
2-Aminopyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine N-oxide derivatives.
Reduction: It can be reduced to form 2-aminopyridine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Pyridine N-oxide derivatives.
Reduction: 2-Aminopyridine derivatives.
Substitution: Various substituted pyridine derivatives, depending on the reagents used.
Scientific Research Applications
2-Aminopyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-aminopyridine hydrochloride depends on its specific application. In pharmaceutical applications, it acts as a precursor to active pharmaceutical ingredients. For example, in the synthesis of piroxicam, it undergoes a series of chemical transformations to form the active drug, which inhibits the enzyme cyclooxygenase, reducing inflammation and pain.
Comparison with Similar Compounds
2-Aminopyridine hydrochloride can be compared with other aminopyridine derivatives, such as:
3-Aminopyridine: Similar in structure but with the amino group at the 3-position. It has different reactivity and applications.
4-Aminopyridine: The amino group is at the 4-position, and it is used as a potassium channel blocker in the treatment of multiple sclerosis.
2-Aminopyrimidine: Contains a pyrimidine ring instead of a pyridine ring, with different biological activities and applications.
This compound is unique due to its specific position of the amino group, which influences its reactivity and suitability for certain chemical reactions and pharmaceutical applications.
Properties
IUPAC Name |
pyridin-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2.ClH/c6-5-3-1-2-4-7-5;/h1-4H,(H2,6,7);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAOKKJHTFUZWIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
504-29-0 (Parent) | |
Record name | Pyridine, 2-amino-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032654458 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20186330 | |
Record name | 2-Pyridinamine, hydrochloride (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20186330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32654-45-8 | |
Record name | 2-Pyridinamine, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32654-45-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 2-amino-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032654458 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Pyridinamine, hydrochloride (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20186330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-AMINOPYRIDINE HYDROCHLORIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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